
5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole
Overview
Description
5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole is a chemical compound with the molecular formula C9H7BrF2N2 . It’s used for research purposes.
Molecular Structure Analysis
The molecular structure of 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole is represented by the InChI code1S/C9H7BrF2N2/c1-2-13-8-5-6(10)7(11)9(12)14-8/h5H,2H2,1H3 .
Scientific Research Applications
Antimicrobial and Antitubercular Activity
5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole derivatives have shown promising results in antimicrobial and antitubercular activities. For instance, certain derivatives have been synthesized and evaluated for their effectiveness against a variety of microorganisms, including Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli, and others. Some compounds exhibited high anti-tubercular activity and proved effective against a panel of microorganisms, demonstrating their potential as lead molecules in antimicrobial research (Shingalapur et al., 2009).
Biological Activity Studies
Research into the biological activity of various derivatives of 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole has been extensive. These compounds have been synthesized and analyzed for their properties, showing notable immunomodulatory, anticancer, and antipsychotic activities. Some derivatives have been found to be significant inhibitors of certain biological processes, indicating their potential in developing treatments for various diseases (Abdel‐Aziz et al., 2009), (Högberg et al., 1990).
Synthesis and Characterization
The synthesis and characterization of 5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole derivatives have been explored in several studies. These studies focus on developing efficient synthesis methods and understanding the chemical properties of these compounds, which is crucial for their application in various fields of science, including medicinal chemistry (Khalifa et al., 1982), (Jaber et al., 2021).
properties
IUPAC Name |
5-bromo-1-ethyl-6,7-difluorobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2N2/c1-2-14-4-13-6-3-5(10)7(11)8(12)9(6)14/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXKNXOTLBNUQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=CC(=C(C(=C21)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743033 | |
| Record name | 5-Bromo-1-ethyl-6,7-difluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-ethyl-6,7-difluoro-1,3-benzodiazole | |
CAS RN |
1381944-40-6 | |
| Record name | 5-Bromo-1-ethyl-6,7-difluoro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375437.png)
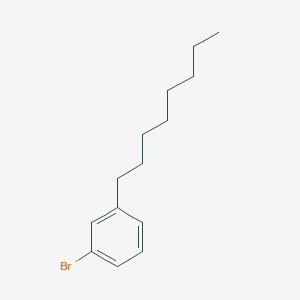
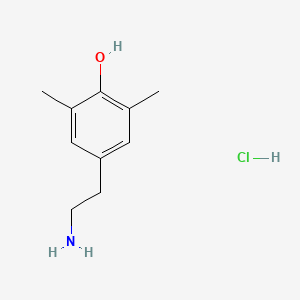
![tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1375441.png)


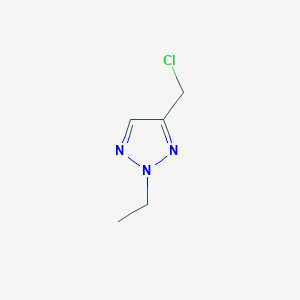
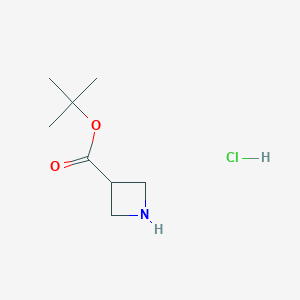

![1H-Benzimidazole-5-carboxylic acid, 2-amino-1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-, ethyl ester](/img/structure/B1375451.png)
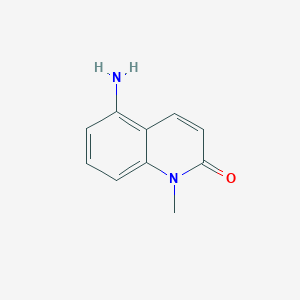
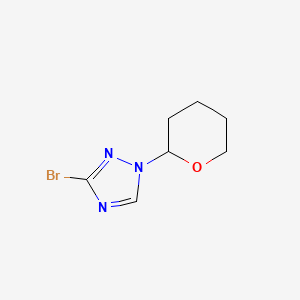
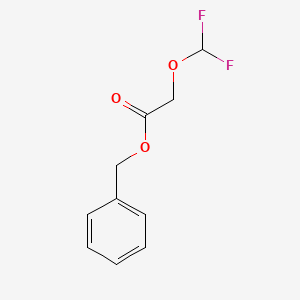
![2,6-Diphenylbenzo[1,2-b:4,5-b']difuran](/img/structure/B1375460.png)